molecular formula C22H20N2O8S2 B5978549 3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid

3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid

Cat. No.: B5978549
M. Wt: 504.5 g/mol
InChI Key: KULMGKUEPKJFPG-UHFFFAOYSA-N
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Description

3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including carboxyl, sulfonyl, and amino groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4-dimethylphenylamine followed by coupling with 3-carboxyaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

Scientific Research Applications

3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer with similar structural features.

    Benzylamine: Shares the amino functional group and is used in organic synthesis.

Uniqueness

3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid stands out due to its combination of carboxyl, sulfonyl, and amino groups, which provide a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

IUPAC Name

3-[[5-[(3-carboxyphenyl)sulfamoyl]-2,4-dimethylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O8S2/c1-13-9-14(2)20(34(31,32)24-18-8-4-6-16(11-18)22(27)28)12-19(13)33(29,30)23-17-7-3-5-15(10-17)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULMGKUEPKJFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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